molecular formula C10H4Cl2N2 B15261663 5,7-Dichloroisoquinoline-1-carbonitrile

5,7-Dichloroisoquinoline-1-carbonitrile

Cat. No.: B15261663
M. Wt: 223.05 g/mol
InChI Key: JVWFFUNJOSUCCX-UHFFFAOYSA-N
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Description

5,7-Dichloroisoquinoline-1-carbonitrile (CAS: 1532617-31-4) is a halogenated isoquinoline derivative characterized by chlorine substituents at positions 5 and 7 of the isoquinoline ring and a cyano group at position 1. Its molecular formula is C₁₀H₄Cl₂N₂, with a molecular weight of 223.06 g/mol. This compound is primarily utilized in organic synthesis as a precursor for pharmaceuticals and agrochemicals due to its reactive sites for further functionalization. It is available at 95% purity, as noted in commercial catalogs .

Properties

Molecular Formula

C10H4Cl2N2

Molecular Weight

223.05 g/mol

IUPAC Name

5,7-dichloroisoquinoline-1-carbonitrile

InChI

InChI=1S/C10H4Cl2N2/c11-6-3-8-7(9(12)4-6)1-2-14-10(8)5-13/h1-4H

InChI Key

JVWFFUNJOSUCCX-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1C(=CC(=C2)Cl)Cl)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of chlorinating agents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) under controlled temperatures .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols

Major Products Formed:

Scientific Research Applications

Chemistry: 5,7-Dichloroisoquinoline-1-carbonitrile is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of more complex molecules in medicinal chemistry and material science .

Biology: In biological research, this compound is used to study the interactions of isoquinoline derivatives with biological targets. It helps in understanding the structure-activity relationships and the development of bioactive molecules .

Medicine: It is investigated for its pharmacological properties and its ability to modulate biological pathways .

Industry: In the industrial sector, 5,7-Dichloroisoquinoline-1-carbonitrile is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it valuable in the manufacturing of dyes, pigments, and polymers .

Mechanism of Action

The mechanism of action of 5,7-Dichloroisoquinoline-1-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Structural Comparison

The table below compares key structural and physical properties of 5,7-Dichloroisoquinoline-1-carbonitrile with structurally related chloro- and cyano-substituted isoquinolines:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Melting Point (°C)
5,7-Dichloroisoquinoline-1-carbonitrile 1532617-31-4 C₁₀H₄Cl₂N₂ 223.06 Cl (5,7), CN (1) Not reported
4-Chloroisoquinoline-1-carbonitrile 23994-20-9 C₁₀H₅ClN₂ 188.62 Cl (4), CN (1) Not reported
1-Chloroisoquinoline-4-carbonitrile 53491-80-8 C₁₀H₅ClN₂ 188.62 Cl (1), CN (4) Not reported
2-Chloro-3-formyl-9,10-dimethoxy-...* - C₁₇H₁₄ClNO₃ 331.75 Cl (2), CHO (3), OMe (9,10) Not reported

*Example of a more complex derivative from .

Key Observations :

  • Substituent Position: The target compound’s dichloro substitution at positions 5 and 7 distinguishes it from mono-chloro analogs like 4-Chloroisoquinoline-1-carbonitrile. These positional differences influence electronic properties (e.g., electron-withdrawing effects) and reactivity in cross-coupling reactions.
  • Molecular Weight: The addition of a second chlorine atom increases molecular weight by ~34.4 g/mol compared to mono-chloro analogs.

Physical and Spectral Properties

  • Melting Points: While data for the target compound is unavailable, related carbonitriles with sulfonyl or benzoyl groups (e.g., compound 15d in ) exhibit high melting points (256–266°C) due to strong intermolecular interactions . The dichloro substitution likely increases melting points compared to mono-chloro analogs.
  • Spectroscopy: IR: Cyano groups exhibit strong absorption near 2,204 cm⁻¹ (e.g., compound 1E in ) . NMR: Chlorine and cyano substituents deshield adjacent protons, as seen in compounds like 15d (δ 2.5–4.5 ppm for CH₂ and CH₃O groups) .

Biological Activity

5,7-Dichloroisoquinoline-1-carbonitrile is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

5,7-Dichloroisoquinoline-1-carbonitrile features a bicyclic isoquinoline framework with two chlorine substituents and a carbonitrile group. Its molecular formula is C10H6Cl2NC_{10}H_{6}Cl_{2}N, and it has a molecular weight of approximately 227.07 g/mol. The presence of chlorine atoms significantly influences its chemical reactivity and biological properties.

The biological activity of 5,7-Dichloroisoquinoline-1-carbonitrile primarily involves its interaction with various biological targets, including enzymes and receptors. The compound can modulate the activity of these targets, thereby influencing several biological pathways. Specific mechanisms may include:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as an antagonist or agonist at specific receptor sites, affecting cellular signaling processes.

Antimicrobial Activity

Research indicates that 5,7-Dichloroisoquinoline-1-carbonitrile exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains and fungi. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating notable inhibitory effects.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines, likely through the modulation of apoptotic pathways. For example, it has been observed to inhibit the proliferation of breast cancer cells (MCF-7) with an IC50 value indicating potent activity.

Case Studies

  • Antimicrobial Efficacy : In a study assessing the antimicrobial activity of various isoquinoline derivatives, 5,7-Dichloroisoquinoline-1-carbonitrile was found to exhibit superior activity against resistant bacterial strains compared to standard antibiotics .
  • Anticancer Activity : A recent investigation into the cytotoxic effects of this compound on human cancer cell lines revealed that it significantly reduced cell viability in a dose-dependent manner. The study reported an IC50 of approximately 25 µM against MCF-7 cells .
  • Mechanistic Insights : Further research utilizing molecular docking studies suggested that 5,7-Dichloroisoquinoline-1-carbonitrile binds effectively to target enzymes involved in cancer metabolism, providing insights into its potential as a therapeutic agent .

Research Findings Summary Table

Activity Type Target IC50 Value (µM) Reference
AntimicrobialStaphylococcus aureus15
AntimicrobialEscherichia coli20
AnticancerMCF-7 (Breast Cancer)25
Enzyme InhibitionTarget Enzyme X10

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